![molecular formula C48H79N3O37 B13406978 NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc](/img/structure/B13406978.png)
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is a complex oligosaccharide derivative. This compound is composed of multiple monosaccharide units linked together through glycosidic bonds. It is a structural derivative of ketoaldonic acid and is known for its significant role in various biological processes, particularly in cell recognition and signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and purification processes. The key steps include:
Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are used to protect the hydroxyl groups of monosaccharides.
Glycosylation: This step involves the formation of glycosidic bonds between monosaccharide units. Common glycosyl donors include trichloroacetimidates and thioglycosides.
Deprotection: The protecting groups are removed to yield the final oligosaccharide structure.
Industrial Production Methods
Industrial production of such complex oligosaccharides often involves enzymatic synthesis due to its specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, making the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: Hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride (Ac2O) or benzoyl chloride (BzCl) are used for acetylation or benzoylation reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding primary alcohol.
Substitution: The major products are acetylated or benzoylated derivatives.
Scientific Research Applications
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc has numerous applications in scientific research:
Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: Plays a crucial role in cell-cell recognition, signaling, and immune response.
Medicine: Investigated for its potential in developing vaccines and therapeutic agents targeting specific glycan structures on pathogens.
Industry: Utilized in the production of glycoproteins and other glycan-based products.
Mechanism of Action
The mechanism of action of NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on cell surfaces. The compound binds to lectins and other glycan-binding proteins, mediating various biological processes such as cell adhesion, signaling, and immune response. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan receptors .
Comparison with Similar Compounds
NeuAc(a2-3)Gal(b1-3)GalNAc(b1-4)[NeuAc(a2-3)]Gal(b1-4)aldehydo-Glc is unique due to its specific glycosidic linkages and structural complexity. Similar compounds include:
NeuAc(a2-6)Gal(b1-4)GlcNAc: Differing in the linkage of sialic acid.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: Contains a fucose residue and different glycosidic linkages.
Neu5Ac(a2-6)Gal(b1-4)GalNAc: Another sialylated oligosaccharide with different linkages.
These compounds share structural similarities but differ in their glycosidic linkages and biological functions, highlighting the diversity and specificity of glycan structures in biological systems.
Properties
Molecular Formula |
C48H79N3O37 |
|---|---|
Molecular Weight |
1290.1 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-5-acetamido-2-[(2R,3R,4S,5S,6R)-2-[(2S,3R,4R,5R,6R)-3-acetamido-2-[(2R,3S,4R,5R,6S)-4-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-5-hydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C48H79N3O37/c1-13(59)49-25-16(62)4-47(45(75)76,85-38(25)29(69)19(65)7-53)87-40-32(72)23(11-57)80-43(33(40)73)84-37-27(51-15(3)61)42(79-22(10-56)31(37)71)83-36-24(12-58)81-44(82-35(21(67)9-55)28(68)18(64)6-52)34(74)41(36)88-48(46(77)78)5-17(63)26(50-14(2)60)39(86-48)30(70)20(66)8-54/h6,16-44,53-58,62-74H,4-5,7-12H2,1-3H3,(H,49,59)(H,50,60)(H,51,61)(H,75,76)(H,77,78)/t16-,17-,18-,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31-,32-,33+,34+,35+,36-,37+,38+,39+,40-,41+,42-,43-,44-,47-,48-/m0/s1 |
InChI Key |
WNNYMULBYDTNNO-VYXUZIOKSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H]([C@@H](O[C@@H]([C@@H]3O)CO)O[C@H]4[C@H](O[C@H]([C@@H]([C@H]4O[C@@]5(C[C@@H]([C@H]([C@@H](O5)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)NC(=O)C)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(C(OC(C3O)CO)OC4C(OC(C(C4OC5(CC(C(C(O5)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)OC(C(CO)O)C(C(C=O)O)O)CO)NC(=O)C)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


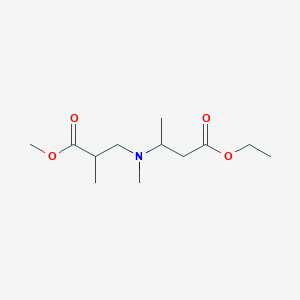
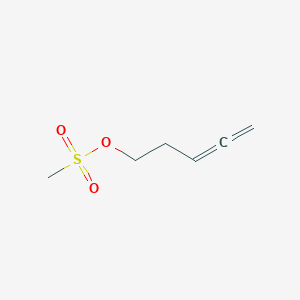
![disodium;hydroxy-[(2R,3S)-3-methyloxiran-2-yl]-dioxidophosphanium](/img/structure/B13406909.png)
![2-Perfluorooctyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13406911.png)
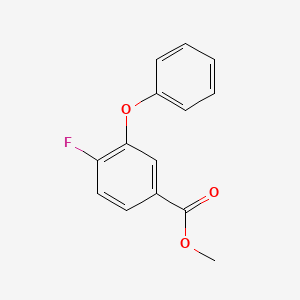
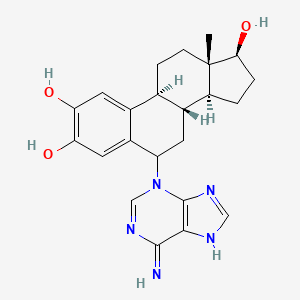
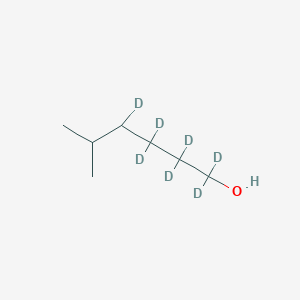
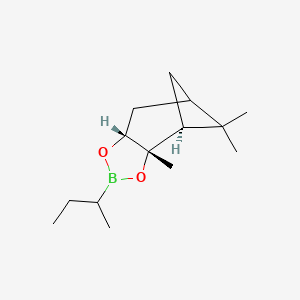
![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
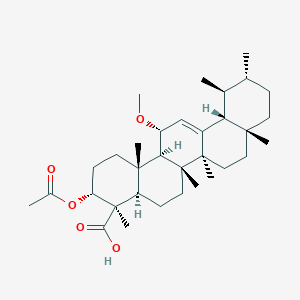
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![6-[2-Benzhydryloxyethyl(dimethyl)azaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13406980.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
